molecular formula C12H12N2O B018056 2-Amino-3-benzyloxypyridine CAS No. 24016-03-3

2-Amino-3-benzyloxypyridine

Cat. No.: B018056
CAS No.: 24016-03-3
M. Wt: 200.24 g/mol
InChI Key: NMCBWICNRJLKKM-UHFFFAOYSA-N
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Description

2-Amino-3-benzyloxypyridine is a heterocyclic compound with the molecular formula C12H12N2O. It is known for its role as an inhibitor of mitogen-activated protein kinase p38α activity . This compound is utilized in various chemical syntheses and has significant applications in scientific research.

Scientific Research Applications

2-Amino-3-benzyloxypyridine is widely used in scientific research due to its inhibitory effects on mitogen-activated protein kinase p38α . It is used in:

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-benzyloxypyridine is the mitogen-activated protein kinase p38α . This kinase plays a crucial role in cellular responses to stress and inflammation.

Mode of Action

This compound acts as an inhibitor of the mitogen-activated protein kinase p38α . By inhibiting this kinase, it can modulate the cellular responses controlled by this protein.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of p38α. This could result in altered cellular responses to stress and inflammation, though the specific effects would depend on the context of the cells and tissues involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and polarity of the environment , as well as the presence of other molecules that could interact with this compound.

Safety and Hazards

2-Amino-3-benzyloxypyridine causes skin irritation and serious eye irritation . It should not be released into the environment .

Future Directions

Given the exceptional biological properties of heterocyclic aminopyridines, a wide variety of primary amine and enaminones were evaluated, which provided a convenient and flexible method for the synthesis of 2-aminopyridines . This could offer high bioactivity and lesser toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-benzyloxypyridine can be synthesized from 2-Amino-3-hydroxypyridine and benzyl chloride. The reaction involves the substitution of the hydroxyl group with a benzyloxy group under controlled conditions . Another method involves the condensation of this compound with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures.

Types of Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include benzyl chloride and other alkylating agents.

    Condensation Reactions: Diethyl ethoxymethylene malonate is used under basic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-3-chloropyridine
  • 2-Amino-3-bromopyridine

Comparison: 2-Amino-3-benzyloxypyridine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and biological activities compared to its analogs. For instance, the benzyloxy group enhances its ability to inhibit mitogen-activated protein kinase p38α, making it more effective in certain applications .

Properties

IUPAC Name

3-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCBWICNRJLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178748
Record name 3-Benzyloxy-2-pyridylamine
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Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24016-03-3
Record name 2-Amino-3-benzyloxypyridine
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Record name 2-Amino-3-benzyloxypyridine
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Record name 24016-03-3
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Record name 3-Benzyloxy-2-pyridylamine
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Record name 3-benzyloxy-2-pyridylamine
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Record name 2-AMINO-3-BENZYLOXYPYRIDINE
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Synthesis routes and methods

Procedure details

In a 12 liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer there were placed 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464 (Reg. Trademark) and 2.5 liters of dichloromethane. To this vigorously stirred mixture was added 550 g of 2-amino-3-hydroxypyridine. The temperature was 38° C. The brown orange mixture was cooled to 25° C., and 677.5 g of benzylchloride was added in one portion, stirred 16 hr. and the mixture was allowed to separate into 2 phases. The lower aqueous phase was separated and diluted with 1 liter of ice:water. This solution was then extracted with dichloromethane (3×15 liters). The combined dichloromethane extractswere added to the original dichloromethane phase, washed with 1 liter of saturated sodium chloride solution and dried over potassium carbonate. Thedichloromethane extract was filtered and concentrated on the rotary evaporator to an orange solid. This solid was dissolved in 1 liter of boiling absolute ethanol, and the solution was filtered. The filtrate was chilled, and the crystals that formed were filtered, washed with 500 ml ofethanol at -10° C., and dried at 50° C. in a vacuum oven, to give the desired product.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
677.5 g
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
catalyst
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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